molecular formula C14H16ClF3N2O3 B2357311 tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate CAS No. 1387760-29-3

tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate

Cat. No. B2357311
M. Wt: 352.74
InChI Key: DGZPCPJFIWWLBQ-UHFFFAOYSA-N
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Description

“tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate” is an organic compound. It is a derivative of tert-butyl carbamate . The compound is used in life sciences research .


Synthesis Analysis

The synthesis of tert-butyl carbamate, a related compound, involves the reaction of Boc anhydride (0.8mmol) with ethanol (3.5mL). The reaction mixture is cooled in an ice bath and 70% aqueous ammonia solution (0.6mL) is slowly added. The mixture is stirred at about 0°C for 1 hour, then transferred to room temperature and stirred for 18 hours. After the reaction is complete (monitored by TLC), the reaction mixture is heated at 50°C to evaporate the organic solvent. The residue is dissolved in n-hexane (10mL), and the mixture is heated at 60°C for 1 hour. The mixture is cooled with n-hexane to recrystallize the mixture to purify it, yielding tert-butyl carbamate .


Molecular Structure Analysis

The molecular structure of tert-butyl carbamate, a related compound, can be viewed using Java or Javascript .


Chemical Reactions Analysis

Tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .


Physical And Chemical Properties Analysis

Tert-butyl carbamate, a related compound, is a white to slightly yellow needle-shaped solid at room temperature and pressure. It has a melting point of 105-108 °C and a boiling point of 218.95°C (rough estimate). It has a density of 1.1274 (rough estimate) and a refractive index of 1.4206 (estimate). It is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water .

Scientific Research Applications

  • Synthesis of Functionalized Carbamates

    The reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and various electrophiles in THF at −78°C leads to functionalized carbamates. These carbamates, derived from carbonyl compounds, can be further deprotected to yield substituted 1,2-diols (Ortiz, Yus, & Guijarro, 1999).

  • Asymmetric Mannich Reaction

    The compound has been used in the synthesis of tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate by asymmetric Mannich reaction, indicating its role in the synthesis of chiral amino carbonyl compounds (Yang, Pan, & List, 2009).

  • Rhodium-Catalyzed Enantioselective Addition

    The compound was involved in the rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N‐Boc arylimines, which is a step in the preparation of tert‐Butyl (4‐Chlorophenyl)(Thiophen‐2‐Yl)Methylcarbamate (Storgaard & Ellman, 2009).

  • Deprotection of tert-butyl Carbamates

    Aqueous phosphoric acid has been reported as an effective reagent for the deprotection of tert-butyl carbamates. The reaction conditions are mild and offer good selectivity in the presence of other acid-sensitive groups, demonstrating the compound's utility in selective synthesis processes (Li et al., 2006).

  • Synthesis of Carbamate Derivatives

    The compound is involved in the synthesis and structural characterization of carbamate derivatives. The crystal structures of these derivatives demonstrate the interplay of various hydrogen bonds, assembling molecules into a three-dimensional architecture, highlighting its role in the formation of complex molecular structures (Das et al., 2016).

Safety And Hazards

Tert-butyl carbamate, a related compound, is classified as dangerous with hazard code Xi and danger category code 36. Safety instructions include 39-26-24/25 .

properties

IUPAC Name

tert-butyl N-[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClF3N2O3/c1-13(2,3)23-12(22)19-7-11(21)20-8-4-5-10(15)9(6-8)14(16,17)18/h4-6H,7H2,1-3H3,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGZPCPJFIWWLBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClF3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}methyl)carbamate

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